molecular formula C10H9Cl2N3O3S B2392724 4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide CAS No. 318284-21-8

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide

Cat. No.: B2392724
CAS No.: 318284-21-8
M. Wt: 322.16
InChI Key: FCNASFYQJBSRGE-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide is a compound with the molecular formula C10H9Cl2N3O3S and a molecular weight of 322.16. This compound is considered a potential therapeutic agent in various fields of research and industry. It features a pyrazole ring substituted with dichloro and methyl groups, linked to a benzenesulfonamide moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the dichloro substituents.

    Attachment of the Benzenesulfonamide Moiety: The pyrazole derivative is then reacted with a benzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group.

    Substitution: The dichloro substituents on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide: Unique due to its specific substitution pattern and potential therapeutic applications.

    Other Pyrazole Derivatives: Compounds such as 3(5)-substituted pyrazoles and pyrazolo[1,5-a]pyrimidines share structural similarities but differ in their substitution patterns and biological activities.

Uniqueness

This compound is unique due to its combination of a dichloro-substituted pyrazole ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O3S/c1-15-10(8(11)9(12)14-15)18-6-2-4-7(5-3-6)19(13,16)17/h2-5H,1H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNASFYQJBSRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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